molecular formula C25H25FN2O B5881899 1-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE

1-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE

Cat. No.: B5881899
M. Wt: 388.5 g/mol
InChI Key: ROCSQNCAJXSRKE-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a diphenylethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2,2-diphenylethan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a diphenylethanone moiety makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSQNCAJXSRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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